5-Chloro-2-hydrazinopyrimidine
Overview
Description
5-Chloro-2-hydrazinopyrimidine is a heterocyclic compound with the molecular formula C4H5ClN4. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position and a hydrazine group at the 2-position. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing 5-Chloro-2-hydrazinopyrimidine involves the reaction of 5-chloropyrimidine with hydrazine hydrate. This reaction typically occurs in an alcohol medium, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
5-Chloropyrimidine+Hydrazine Hydrate→this compound
The reaction is usually carried out by refluxing the reactants for several hours, ensuring complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydrazinopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, hydrazones, and various oxidized or reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-hydrazinopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydrazinopyrimidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions can generate reactive intermediates that further modulate its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyrimidine: Lacks the chlorine atom at the 5-position, resulting in different reactivity and biological properties.
5-Bromo-2-hydrazinopyrimidine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
5-Chloro-2-aminopyrimidine: Contains an amino group instead of a hydrazine group, leading to different chemical behavior and uses.
Uniqueness
5-Chloro-2-hydrazinopyrimidine is unique due to the presence of both a chlorine atom and a hydrazine group, which confer distinct reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
(5-chloropyrimidin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDNSGDMTFEQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482902 | |
Record name | 5-Chloro-2-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823-90-5 | |
Record name | 5-Chloro-2-hydrazinylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-hydrazinopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-hydrazinopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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